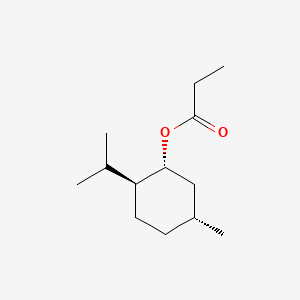

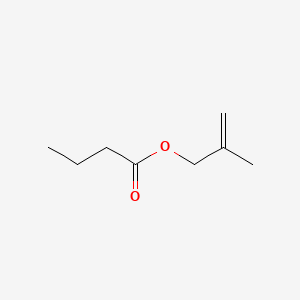

2-Methylallyl butyrate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Methylallyl butyrate belongs to the class of organic compounds known as fatty acid esters. These are carboxylic ester derivatives of a fatty acid. 2-Methylallyl butyrate is slightly soluble (in water) and an extremely weak basic (essentially neutral) compound (based on its pKa). 2-Methylallyl butyrate has been primarily detected in urine. Within the cell, 2-methylallyl butyrate is primarily located in the cytoplasm. 2-Methylallyl butyrate has an ether, fruity, and powerful taste.

Applications De Recherche Scientifique

Epigenetic Modifications and Gene Regulation : Butyrate, including derivatives like 2-Methylallyl butyrate, is known for its role in epigenetic modifications. It has been shown to induce fetal hemoglobin production in patients with hemoglobin disorders by inducing epigenetic changes, such as increased histone acetylation and decreased DNA methylation (Fathallah et al., 2007).

Effects on Seed Germination and Plant Growth : Research on related compounds like 3-methyl-2H-furo[2,3-c]pyran-2-one suggests that butyrate derivatives can significantly improve the germination and post-germination growth of vegetable crops and maize, indicating potential agricultural applications (Staden et al., 2006).

Antidepressant Effects and Brain Health : Sodium butyrate, a compound similar to 2-Methylallyl butyrate, has shown antidepressant-like effects in preclinical studies. It is linked to DNA methylation changes and increased expression of genes related to neurogenesis and synaptic plasticity (Wei et al., 2015).

Battery Performance Improvement : Methyl butyrate, which shares some characteristics with 2-Methylallyl butyrate, has been investigated to improve the performance of lithium-ion battery electrolytes at low temperatures (Zhou et al., 2013).

Gut Health and Animal Production : Butyrate and its derivatives, including 2-Methylallyl butyrate, are crucial for gut health and have been studied for their roles in gene expression, cell differentiation, immune modulation, and as potential alternatives to in-feed antibiotics in animal production (Bedford & Gong, 2017).

Cellular Mechanisms in Biopharmaceutical Production : Butyrate derivatives have been studied for their impact on cellular mechanisms in Chinese Hamster Ovary (CHO) cells, which are used for producing biopharmaceuticals. The integration of DNA methylation and gene expression data has provided insights into the cellular response to butyrate in these cells (Wippermann et al., 2017).

Propriétés

Numéro CAS |

7149-29-3 |

|---|---|

Nom du produit |

2-Methylallyl butyrate |

Formule moléculaire |

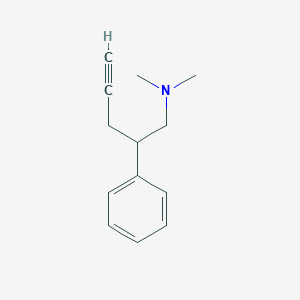

C8H14O2 |

Poids moléculaire |

142.2 g/mol |

Nom IUPAC |

2-methylprop-2-enyl butanoate |

InChI |

InChI=1S/C8H14O2/c1-4-5-8(9)10-6-7(2)3/h2,4-6H2,1,3H3 |

Clé InChI |

AHRIFIYGSJEEKU-UHFFFAOYSA-N |

SMILES |

CCCC(=O)OCC(=C)C |

SMILES canonique |

CCCC(=O)OCC(=C)C |

Densité |

0.873-0.883 |

Autres numéros CAS |

7149-29-3 |

Description physique |

Colourless liquid; powerful fruity-ethereal aroma |

Solubilité |

Insoluble in water; soluble in oils soluble (in ethanol) |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.